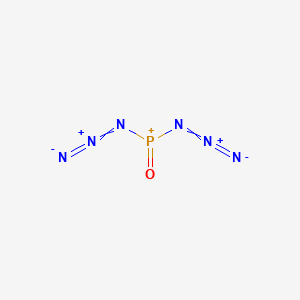

Diazido(oxo)phosphanium

Description

Theoretical Frameworks for Phosphorus-Nitrogen and Phosphorus-Oxygen Bonding in Cationic Species

The bonding within the diazido(oxo)phosphanium cation is a complex interplay of covalent and ionic interactions, governed by the electronegativity differences between phosphorus, nitrogen, and oxygen. Theoretical frameworks, such as molecular orbital (MO) theory and valence bond theory, are essential for elucidating the nature of these bonds.

The phosphorus-nitrogen (P-N) bonds in the azide (B81097) groups are also of great interest. Ab initio calculations on related cationic phosphorus-nitrogen systems have shown that the P-N bond can range from having significant covalent character to being primarily an intermolecular interaction with little covalency. nih.gov The degree of covalency and charge transfer are key factors in stabilizing these pnicogen-bonded complexes. nih.gov The azide ligand itself is a resonance-stabilized anion with the formula N₃⁻, which can be described by several resonance structures, the most significant being ⁻N=N⁺=N⁻. wikipedia.org

Evolution of Azide Chemistry in the Context of Main Group Elements

The chemistry of azides, compounds containing the N₃⁻ group, has a rich history dating back to the late 19th century with the synthesis of hydrazoic acid (HN₃). uni-due.debritannica.com Initially, the focus was on inorganic azides, particularly those of alkali and alkaline earth metals, which are relatively stable ionic compounds. wikipedia.org Sodium azide (NaN₃), for example, is prepared industrially and serves as a precursor to many other azide compounds. wikipedia.orgwikipedia.org

The exploration of covalent azides of main group elements has been a more challenging endeavor due to their inherent instability and sensitivity to shock and heat. uni-due.de Halogen azides (FN₃, ClN₃, BrN₃, and IN₃) are known to be particularly treacherous. wikipedia.org Despite these challenges, advancements in synthetic techniques, such as salt metathesis and reactions with hydrazoic acid, have expanded the library of known main group azides. wikipedia.org The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has dramatically increased the interest in organic azides as versatile building blocks in synthesis. wikipedia.orgmasterorganicchemistry.com

Significance of Oxo Ligands in Modulating Phosphorus Reactivity and Structure

The oxo ligand (O²⁻) plays a crucial role in the chemistry of phosphorus and other elements. numberanalytics.com In the context of this compound, the strongly π-donating oxo ligand significantly influences the electronic structure and reactivity of the phosphorus center. numberanalytics.com The formation of a strong phosphorus-oxygen double bond is a driving force in many reactions of phosphorus compounds. youtube.com

The presence of the oxo ligand can stabilize high oxidation states of phosphorus, as seen in the P(V) center of [P(N₃)₂(O)]⁺. Furthermore, the oxo ligand's basicity and the geometry of the metal-oxo unit can have a profound impact on the reactivity of the complex, particularly in bond activation processes. nih.gov For instance, the nucleophilicity of a μ-oxo ligand can be enhanced by the surrounding ligand environment, facilitating reactions with various substrates. nih.gov In oxoacids of phosphorus, the P=O unit is a fundamental structural motif. youtube.com

Historical Development of Related Phosphorus(V) Azide and Oxophosphonium Species

The development of phosphorus chemistry has been a long and incremental process since the discovery of the element in the 17th century. wikipedia.org The study of phosphorus(V) compounds, which are characterized by a +5 oxidation state, has been a central theme. nih.gov While specific historical details on this compound are scarce in the provided results, the development of related species provides context.

The synthesis of various organophosphorus compounds, including those with phosphorus-nitrogen and phosphorus-oxygen bonds, has been an active area of research. nih.gov The reactions of phosphorus ylids with azides have been explored for the synthesis of triazoles. acs.org The synthesis of oxophosphonium ions stabilized by various substituents has also been reported, with their electrophilicity being a key area of investigation. researchgate.net The development of synthetic methods for functionalized phosphonium (B103445) salts has been driven by their utility in a wide range of chemical transformations. nih.govacs.orgchemrxiv.orgrsc.orgnih.gov

Current Challenges and Research Gaps in the Chemistry of Highly Functionalized Phosphonium Salts

Despite significant progress, the chemistry of highly functionalized phosphonium salts like this compound presents several challenges and research gaps. A primary challenge is the inherent instability and potential explosiveness of compounds containing multiple energetic groups like azides. wikipedia.orguni-due.de This necessitates specialized handling and characterization techniques.

A significant research gap is the detailed experimental and computational investigation of the structure, bonding, and reaction mechanisms of complex cations like this compound. While theoretical models provide a framework, more specific studies are needed to fully understand the interplay of the azide and oxo ligands in modulating the reactivity of the phosphorus center.

Furthermore, exploring the synthetic utility of such highly functionalized phosphonium salts is an ongoing endeavor. Developing selective and controlled reactions to harness their unique reactivity for the synthesis of novel inorganic and organophosphorus compounds remains a key objective. nih.govacs.org Addressing these challenges will undoubtedly lead to new discoveries and applications in the field.

Data Tables

Table 1: Properties of Related Phosphorus and Azide Compounds

| Compound/Ion | Formula | Key Feature(s) | Reference(s) |

| Sodium Azide | NaN₃ | Ionic azide, precursor for other azides | wikipedia.org, wikipedia.org |

| Hydrazoic Acid | HN₃ | Covalent azide, parent compound of azides | uni-due.de, britannica.com |

| Phenyl Azide | C₆H₅N₃ | First organic azide synthesized | wikipedia.org |

| Phosphate Ion | PO₄³⁻ | Tetrahedral geometry, delocalized P-O π-bonding | libretexts.org |

| Oxophosphonium Ion | [R₃P=O]⁺ | Strong P=O double bond | researchgate.net |

Properties

CAS No. |

26137-57-5 |

|---|---|

Molecular Formula |

N6OP+ |

Molecular Weight |

131.01 g/mol |

IUPAC Name |

diazido(oxo)phosphanium |

InChI |

InChI=1S/N6OP/c1-3-5-8(7)6-4-2/q+1 |

InChI Key |

KCSHUEJBNMZTJS-UHFFFAOYSA-N |

Canonical SMILES |

[N-]=[N+]=N[P+](=O)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for the Generation of Diazido Oxo Phosphanium and Analogous Cations

Precursor Synthesis and Derivatization Strategies

The successful synthesis of the target cation is critically dependent on the design and preparation of suitable starting materials. This involves the synthesis of phosphorus(V) compounds bearing both oxo and azide (B81097) functionalities, or precursors that can be readily converted to them.

Preparation of Phosphorus(V) Starting Materials with Azide and Oxo Functionalities

A key precursor for the generation of the diazido(oxo)phosphanium cation is phosphoryl diazide, PO(N₃)₂. A common and direct route to such compounds involves the nucleophilic substitution of chloride ions in phosphorus oxychloride (POCl₃) with azide ions. The reaction with sodium azide (NaN₃) is a well-established method for introducing azide groups onto a phosphorus center. nih.govvaia.com

The reaction can be represented as follows:

POCl₃ + 2 NaN₃ → POCl(N₃)₂ + 2 NaCl POCl(N₃)₂ + NaN₃ → PO(N₃)₃ + NaCl

It is important to note that the reaction of phosphorus oxychloride with sodium azide is highly energetic and can be explosive, requiring careful temperature control and handling. nih.gov The stepwise substitution of the chlorine atoms allows for the potential isolation of partially substituted intermediates like phosphoryl chloride diazide, POCl(N₃)₂.

Another versatile precursor is diphenylphosphoryl azide (DPPA), (C₆H₅O)₂P(O)N₃, which is a stable, commercially available reagent. orgsyn.orgacs.org While not a direct precursor to the inorganic this compound cation, its synthesis and reactivity provide valuable insights. DPPA is typically prepared by the reaction of diphenyl phosphorochloridate with sodium azide in a solvent like acetone. orgsyn.orgthieme-connect.com

Table 1: Synthesis of Diphenylphosphoryl Azide (DPPA)

| Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|

The synthesis of other organophosphorus azides, such as aryl bis(4-methoxyphenyl) phosphate, has also been reported, further demonstrating the utility of substitution reactions for preparing phosphorus(V) azide compounds. nih.gov

Routes to Pre-functionalized Azide Donors for Phosphonium (B103445) Salt Formation

The azide anion (N₃⁻) is an excellent nucleophile, a property extensively utilized in the synthesis of azido-containing compounds. rsc.org Its ability to participate in Sₙ2 reactions makes it a key reagent for introducing the azido (B1232118) functionality. nih.gov In the context of phosphonium salt formation, the azide ion can directly attack a suitable phosphorus electrophile.

The azide donor is typically an alkali metal azide, with sodium azide being the most common due to its availability and reactivity. The solubility and reactivity of the azide salt can be influenced by the choice of solvent. For instance, the use of aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can enhance the nucleophilicity of the azide ion. scielo.br

Reaction Pathways and Mechanistic Insights in Cationic Phosphorus Synthesis

The formation of cationic phosphorus species, including the target this compound, can proceed through several reaction pathways. Understanding the underlying mechanisms is crucial for controlling the reaction outcome.

Nucleophilic Substitution Pathways at the Phosphorus Center

Nucleophilic substitution at a phosphorus(V) center is a fundamental process in the synthesis of many organophosphorus compounds. nih.gov These reactions can proceed through either a concerted (Sₙ2-type) or a stepwise mechanism involving a pentacoordinate intermediate. nih.govyoutube.com

In the context of forming the this compound cation from a precursor like phosphoryl chloride diazide, a subsequent nucleophilic attack by an azide ion would displace the remaining chloride. The mechanism likely involves the formation of a trigonal bipyramidal intermediate where the incoming and outgoing groups occupy apical positions.

The azide ion is a potent nucleophile, capable of displacing leaving groups from a phosphorus center. rsc.org This reactivity is central to the formation of the P-N₃ bond.

Oxidation and Ligand Addition Processes Leading to Oxo-Phosphonium Species

The "oxo" functionality in the target cation signifies a P=O double bond, which is characteristic of phosphorus(V) oxides and related compounds. The synthesis of such species can involve the oxidation of a lower-valent phosphorus compound or the use of a starting material already containing the P=O group.

For instance, phosphines can be readily oxidized to phosphine (B1218219) oxides. rsc.org While not directly applicable to the synthesis of the fully inorganic this compound, this principle can be relevant in the synthesis of analogous organophosphonium cations. A more direct approach involves starting with a phosphorus(V) oxo compound like phosphorus oxychloride, where the P=O bond is pre-existing.

The formation of the cationic species itself can be envisioned as the result of a final substitution or abstraction step that leaves a net positive charge on the phosphorus-containing moiety.

Optimization of Reaction Conditions for Selective Formation

The selective formation of a high-energy species like this compound requires careful optimization of reaction conditions to favor the desired product and suppress side reactions and decomposition.

Key parameters that need to be controlled include:

Temperature: Due to the potentially explosive nature of azide compounds, low temperatures are generally preferred. For example, the synthesis of DPPA is conducted at temperatures below 5 °C. thieme-connect.com

Solvent: The choice of solvent can influence the solubility of reactants and the reactivity of the nucleophile. Aprotic polar solvents can enhance the rate of nucleophilic substitution.

Stoichiometry: Precise control of the molar ratios of reactants is crucial to achieve the desired degree of substitution. For instance, in the reaction of POCl₃ with NaN₃, varying the stoichiometry can, in principle, lead to mono-, di-, or tri-substituted products.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing the yield of the desired product while minimizing the formation of byproducts.

The purification of the target cation would likely involve techniques that are suitable for handling potentially unstable and ionic compounds, such as crystallization from appropriate solvents at low temperatures.

Table 2: Key Compound Names

| Compound Name | Formula |

|---|---|

| This compound | [P(O)(N₃)₂]⁺ |

| Phosphorus oxychloride | POCl₃ |

| Sodium azide | NaN₃ |

| Diphenylphosphoryl azide | (C₆H₅O)₂P(O)N₃ |

| Phosphoryl diazide | PO(N₃)₂ |

Influence of Solvent Systems on Reaction Yield and Purity

The synthesis of energetic and sensitive cations such as this compound and its analogs is profoundly influenced by the choice of solvent. The solvent system not only affects the solubility of reactants and intermediates but also plays a crucial role in reaction kinetics, pathway selection, and ultimately, the yield and purity of the desired product.

Polar aprotic solvents are frequently employed in the synthesis of organic azides. Solvents like acetonitrile (B52724) (CH₃CN) and dimethyl sulfoxide (DMSO) are common choices for reactions involving azide salts, such as sodium azide (NaN₃), with suitable organic precursors. masterorganicchemistry.com These solvents are effective at solvating the cation of the azide salt while leaving the azide anion relatively free to act as a nucleophile. The nucleophilicity of the azide ion has been studied in various solvents, and this data is critical for optimizing reaction conditions. masterorganicchemistry.com

In the context of synthesizing analogous structures like azido-functionalized aromatic phosphonate (B1237965) esters, a standard diazotization reaction followed by treatment with sodium azide can be employed. acs.org The workup procedure following such a reaction is critical for obtaining high purity. acs.org For instance, in the synthesis of diethyl 4-azidobenzylphosphonate, an altered workup protocol led to a near-quantitative yield of 98%. acs.org

The polarity of the solvent can also dictate the selectivity of a reaction. In the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" chemistry reaction, the choice between dimethylformamide (DMF) and water can lead to different products. nih.gov For example, the reaction of 2,4-diazidoquinoline with terminal alkynes in DMF yields mono-triazolyl substituted quinolines, whereas conducting the reaction in water with triethylamine (B128534) (Et₃N) results in bis-triazolyl substituted products. nih.gov

Furthermore, in the synthesis of α-azido bisphosphonates, the choice of solvent and counterion is critical. The use of tetrahydrofuran (B95107) (THF) at low temperatures with a potassium counterion was found to be optimal for the electrophilic azido transfer from trisyl azide to the carbanion of a bisphosphonate, leading to a high yield of the desired product. nih.gov

The solubility of specialized azide reagents, such as hexadecyltributylphosphonium azide, in nonpolar solvents like cyclohexane (B81311) allows for nucleophilic substitution reactions even with sensitive or sterically hindered substrates. researchgate.net This highlights the importance of matching the solvent system to the specific properties of the reactants.

Halogenated solvents such as methylene (B1212753) chloride and chloroform (B151607) should be avoided in reactions with sodium azide, as this can lead to the formation of dangerously explosive diazidomethane and triazidomethane. stanford.edu

Table 1: Influence of Solvent on Azide Synthesis

| Solvent System | Reactants/Reaction Type | Effect on Yield and Purity | Reference(s) |

| Polar Aprotic (e.g., CH₃CN, DMSO) | Alkyl halide + NaN₃ | Generally good yields by promoting Sₙ2 displacement. | masterorganicchemistry.com |

| Tetrahydrofuran (THF) | Carbanion + Trisyl azide | High yield (>95%) of α-azido bisphosphonates with careful optimization. | nih.gov |

| Dimethylformamide (DMF) | 2,4-diazidoquinoline + alkyne (CuAAC) | Regioselective formation of mono-triazolyl product. | nih.gov |

| Water with Et₃N | 2,4-diazidoquinoline + alkyne (CuAAC) | Formation of bis-triazolyl product. | nih.gov |

| Cyclohexane | Substrate + Hexadecyltributylphosphonium azide | Good solubility for the lipophilic azide reagent, enabling reactions with challenging substrates. | researchgate.net |

Temperature and Pressure Effects on Reaction Kinetics and Thermodynamics

Temperature and pressure are critical parameters that significantly impact the kinetics and thermodynamics of reactions generating energetic species like this compound. Careful control of these factors is essential not only for optimizing reaction rates and yields but also for ensuring the safety of the procedure, as many azide-containing compounds are thermally sensitive and potentially explosive. uakron.edu

Temperature Effects:

The rate of azide synthesis is generally temperature-dependent. In the synthesis of an azide from mesyl shikimate and sodium azide, increasing the temperature from room temperature to 50°C led to a significant increase in the formation of an undesired aromatic side product, thus reducing the yield of the target azide. nih.gov This demonstrates that for some syntheses, lower temperatures are crucial for selectivity. nih.gov In continuous-flow systems, it has been observed that selectivity towards the desired azide product decreases with an increase in both residence time and temperature. nih.gov For instance, at 50°C, full conversion could be achieved with high selectivity at a short residence time of 3 seconds, but selectivity dropped significantly at a longer residence time of 300 seconds. nih.gov

Conversely, some reactions require elevated temperatures to proceed at a reasonable rate. The synthesis of a different azide in a continuous-flow system showed increased conversion with rising temperature, with optimal conditions found at 190°C for a 45-second residence time to achieve full conversion. nih.gov However, it is crucial to recognize that heating azide-containing reaction mixtures can be hazardous. An explosion was reported when a reaction vessel containing sodium azide, 3-bromo-1-propanol, and water was heated to 100°C in a closed system. uakron.edu The incident highlights the danger of pressure buildup from the decomposition of azides, which can be initiated by heat. uakron.edu

For highly unstable products, synthesis is often performed at very low temperatures. For example, the synthesis of the unstable azido(trimethylsilyl)acetylene was carried out at -40°C. researchgate.net

Pressure Effects:

High-pressure studies on azides have primarily focused on the solid-state transformation of inorganic azides like sodium azide (NaN₃). Applying pressure can induce phase transitions and even lead to the formation of polymeric nitrogen, a high-energy-density material. researchgate.netresearchgate.net For example, sodium azide undergoes a phase transition from a rhombohedral to a monoclinic structure at pressures below 1.0 GPa. researchgate.netresearchgate.net Further increases in pressure lead to additional phase transitions at 19.0 GPa and 50.0 GPa. researchgate.net

In the context of synthesizing new materials, high pressure can alter chemical bonding and facilitate the formation of novel compounds. researchgate.net For instance, ammonium (B1175870) azide transforms into new crystalline compounds at pressures above 20 GPa and temperatures above 620 K. mdpi.com While these extreme conditions are not typical for the synthesis of organic phosphonium cations in solution, they illustrate the profound effect pressure can have on the thermodynamics and stability of azide-containing materials. The synthesis of polynitrogen compounds from ammonium azide is predicted to require pressures in the range of 100 GPa. mdpi.com

The explosive nature of many azides is due to the rapid release of nitrogen gas (N₂), a thermodynamically very stable molecule. wikipedia.org This decomposition can be initiated by heat, shock, or pressure. stanford.eduuakron.edu Therefore, when conducting azide syntheses, especially on a larger scale or under heating, it is imperative to use pressure-rated equipment and to avoid creating a closed system where gas evolution can lead to a dangerous pressure increase. uakron.edu

Table 2: Temperature and Pressure Effects on Azide Reactions

| Parameter | Effect | Example | Reference(s) |

| Temperature | |||

| Increased Temperature | Can increase reaction rate but may decrease selectivity and increase risk of decomposition. | Synthesis of an azide from mesyl shikimate showed increased side-product formation at 50°C vs. room temperature. | nih.gov |

| Low Temperature | Often required for the synthesis of unstable azides and to improve selectivity. | Synthesis of azido(trimethylsilyl)acetylene at -40°C. | researchgate.net |

| Pressure | |||

| High Pressure (Solid State) | Can induce phase transitions and polymerization in inorganic azides. | Sodium azide undergoes phase transitions at 0.5, 14.0, and 27.6 GPa. | researchgate.net |

| Pressure Buildup (Solution) | Can lead to explosions due to gas evolution from azide decomposition. | An explosion occurred when heating an azide reaction in a closed vessel. | uakron.edu |

Advanced Purification Techniques and Isolation Strategies for Sensitive Cations

The purification and isolation of sensitive cations like this compound present significant challenges due to their potential instability. Standard purification methods must often be adapted or replaced with more specialized techniques to handle these energetic materials safely and effectively.

Chromatographic Methods:

Chromatography is a powerful tool for purification. For charged species like phosphonium cations, ion-exchange chromatography can be effective. In the synthesis of dicationic phosphonium salts, anion exchange was used to replace the initial counter-ion with one that imparted better solubility in organic solvents, facilitating further purification and handling. rsc.org

For azide-containing compounds, various chromatographic techniques are employed. In the purification of a protein required for sodium azide activation of guanylate cyclase, DEAE-Cellulose chromatography and gel chromatography were utilized. nih.gov High-performance liquid chromatography (HPLC) is also a common method for purifying azide-containing molecules, as demonstrated in the purification of α-azido bisphosphonate derivatives, where both strong anion exchange (SAX) and reverse-phase (RP) HPLC were used to achieve high purity. nih.gov

Non-Chromatographic Methods:

Precipitation and Recrystallization: These are classical purification techniques that can be applied if the desired cation salt has suitable solubility properties. By carefully selecting solvents, the target compound can be selectively precipitated or crystallized, leaving impurities in the solution.

Extraction: Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubility in immiscible liquid phases. This can be used to remove byproducts or unreacted starting materials.

Solid-Phase Extraction (SPE): SPE is a form of chromatography that uses a solid stationary phase to adsorb the target compound or impurities from a solution. researchgate.net For instance, strong cation exchange (SCX) columns can be used to purify positively charged species. researchgate.net

Specialized Reagents for Azide Removal: In some applications, particularly in biological contexts, it is necessary to remove residual azide reagents. For example, a purification kit utilizing sodium azide-reactive magnetic nanoparticles is available for purifying antibodies stored in sodium azide solutions. nanopartz.com This method boasts high efficiency in azide removal (99.99%) and antibody retention (99%). nanopartz.com

Strategies for Handling Sensitive Cations:

Given the potential instability of this compound, certain precautions and specialized strategies are necessary during purification and isolation:

Avoidance of Heat: Techniques like distillation or sublimation at elevated temperatures should be avoided for purifying azides, as this can lead to explosive decomposition. wisc.edu Rotary evaporation to concentrate azide-containing solutions has also been implicated in explosions and should be performed with extreme caution and appropriate safety measures. stanford.eduwisc.edu

Avoidance of Incompatible Materials: Contact with heavy metals (such as lead, copper, zinc) must be avoided, as they can form highly sensitive and explosive metal azides. wisc.edu Metal spatulas should not be used for handling azide compounds. stanford.edu Additionally, ground glass joints can be a source of friction and should be used with caution, as they have been associated with the decomposition of organic azides. stanford.eduwisc.edu

Low-Temperature Operations: Performing purification steps at reduced temperatures can help to maintain the stability of sensitive compounds. stanford.edu

Use of Protective Measures: All manipulations should be carried out behind a blast shield, and appropriate personal protective equipment (PPE), including safety glasses, face shields, and lab coats, must be worn. uakron.edu

Table 3: Purification Techniques for Azides and Sensitive Cations

| Technique | Principle | Application Example | Reference(s) |

| Ion-Exchange Chromatography | Separation based on charge. | Anion exchange to improve the solubility of dicationic phosphonium salts. | rsc.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity or charge. | Purification of α-azido bisphosphonates using SAX and RP columns. | nih.gov |

| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid phase. | Use of strong cation exchange (SCX) columns for purification. | researchgate.net |

| Magnetic Nanoparticle Separation | Specific binding of azide to functionalized magnetic nanoparticles. | Removal of sodium azide from antibody solutions. | nanopartz.com |

| Precipitation/Recrystallization | Differential solubility. | General technique for isolating solid products from solution. | wisc.edu |

Theoretical and Computational Chemistry of Diazido Oxo Phosphanium

Quantum Chemical Studies of Electronic Structure and Bonding

Detailed quantum chemical investigations into the electronic architecture of the Diazido(oxo)phosphanium cation are not presently available in surveyed scientific literature. Consequently, a quantitative analysis of its fundamental bonding and electronic properties cannot be provided at this time.

Specific data on the calculated bond orders for the phosphorus-azide (P-N₃) and phosphorus-oxygen (P=O) bonds within the this compound cation have not been reported. Such calculations would be crucial for understanding the nature and strength of these chemical bonds. Furthermore, analyses of the electron density distribution, which would offer insights into the charge distribution and covalent versus ionic character of the bonds, are also unavailable.

While the cationic nature of this compound implies a delocalization of positive charge, specific theoretical studies detailing the extent and mechanism of this charge distribution are absent from the available literature. An investigation into charge delocalization would be essential for understanding the cation's stability and reactivity.

An analysis based on Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a standard method for predicting the reactivity of chemical species. However, no FMO analyses specifically for this compound have been published. Such a study would provide valuable predictions about its behavior in chemical reactions, identifying likely sites for nucleophilic or electrophilic attack.

Energetic Profiles and Stability Assessments

A thorough understanding of the stability of this compound requires thermochemical data and computational studies of its decomposition pathways. This information is currently not available in the public scientific record.

There are no reported theoretical or experimental values for the standard enthalpy of formation (ΔH°f) or Gibbs free energy of formation (ΔG°f) of this compound. These values are fundamental for assessing the thermodynamic stability of the compound.

Energetic compounds containing azido (B1232118) groups are often characterized by their potential to undergo decomposition, frequently involving the extrusion of nitrogen gas (N₂). Computational studies that map out the potential energy surfaces for the decomposition of this compound and calculate the activation barriers for nitrogen extrusion are critical for evaluating its kinetic stability. However, such investigations have not been documented in the available literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations can be employed to explore the conformational landscape of the [OP(N₃)₂]⁺ cation. nsf.govmdpi.comresearchgate.net These simulations would likely reveal the rotational freedom around the P-N bonds, leading to various transient geometries. The planarity and orientation of the azide (B81097) groups relative to the P=O bond would be key parameters in defining the conformational space. By mapping the potential energy surface, the most stable conformers and the energy barriers between them can be identified.

Furthermore, MD simulations are instrumental in understanding the intermolecular interactions between the this compound cation and its counterion or solvent molecules. nih.gov These interactions are crucial in the condensed phase, influencing the cation's stability and reactivity. Simulations can quantify the strength and nature of these interactions, be it electrostatic, van der Waals, or hydrogen bonding in the case of protic solvents. For instance, in a system with a counterion, MD can reveal the preferred coordination sites of the anion around the cation and the dynamics of their association and dissociation.

Computational Prediction of Spectroscopic Parameters for Structural Elucidation

Computational quantum chemistry provides a robust framework for predicting spectroscopic parameters, which are indispensable for the structural elucidation of transient and reactive species like this compound.

Vibrational Frequency Analysis for Characteristic Bond Vibrations (e.g., P=O, N₃ stretches)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a primary tool for identifying functional groups within a molecule. nih.gov Density Functional Theory (DFT) calculations are widely used to predict the vibrational frequencies of molecules with a high degree of accuracy. wikipedia.orgnih.govresearchgate.netresearchgate.net For the this compound cation, the most characteristic vibrations would be the phosphoryl (P=O) stretch and the asymmetric and symmetric stretches of the azide (N₃) groups.

The P=O stretching frequency is sensitive to the electronic environment of the phosphorus atom. In related neutral phosphoryl compounds, this stretch typically appears in the region of 1200-1400 cm⁻¹. weizmann.ac.ilacs.org For the cationic [OP(N₃)₂]⁺, the P=O bond is expected to be strengthened due to the positive charge, likely resulting in a blue shift of the stretching frequency to a higher wavenumber compared to its neutral precursor, phosphoryl diazide (OP(N₃)₂).

The azide group has two characteristic stretching modes: the asymmetric stretch (νₐₛ) and the symmetric stretch (νₛ). The asymmetric stretch is typically strong in the IR spectrum and appears around 2000-2200 cm⁻¹. aip.orgnih.gov The symmetric stretch is often weaker in the IR but can be strong in the Raman spectrum, appearing at lower wavenumbers. Computational studies on metal-azide complexes show asymmetric stretching frequencies in the range of 2015–2070 cm⁻¹. aip.org DFT calculations on similar small azide-containing molecules can provide precise predictions for the vibrational frequencies of the this compound cation.

A hypothetical table of calculated vibrational frequencies for key modes of the this compound cation, based on typical DFT calculation results for similar compounds, is presented below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| P=O Stretch | 1350 - 1450 | Strong | Moderate |

| N₃ Asymmetric Stretch | 2100 - 2200 | Very Strong | Weak |

| N₃ Symmetric Stretch | 1200 - 1300 | Weak to Medium | Strong |

| P-N Stretch | 800 - 950 | Medium | Medium |

Nuclear Magnetic Resonance Chemical Shift and Coupling Constant Calculations (e.g., ³¹P, ¹⁵N, ¹⁷O)

NMR spectroscopy is another powerful tool for structure determination, and computational methods can accurately predict NMR chemical shifts and coupling constants.

³¹P NMR: The ³¹P nucleus is a sensitive probe of the chemical environment around the phosphorus atom. osti.gov DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have proven effective in predicting ³¹P chemical shifts. osti.gov For the this compound cation, the positive charge is expected to significantly deshield the phosphorus nucleus, leading to a downfield chemical shift compared to neutral phosphoryl compounds. The specific value would be highly dependent on the level of theory and basis set used in the calculations.

¹⁵N NMR: The three nitrogen atoms of the azide group are chemically distinct and would give rise to separate signals in the ¹⁵N NMR spectrum. The terminal nitrogen atom (Nγ) is typically found at a different chemical shift than the central (Nβ) and the phosphorus-bound (Nα) nitrogen atoms. Computational studies on organic azides provide a basis for predicting these shifts.

Coupling Constants: In addition to chemical shifts, the calculation of spin-spin coupling constants (J-coupling) can provide valuable structural information. For instance, the ¹J(³¹P, ¹⁵N) coupling constant would provide direct evidence for the P-N bond. Similarly, ¹J(¹⁵N, ¹⁵N) couplings within the azide group can confirm its connectivity.

A hypothetical table of predicted NMR parameters for the this compound cation is provided below, based on general trends and calculations on related compounds.

| Nucleus | Predicted Chemical Shift Range (ppm) | Reference |

| ³¹P | +50 to +100 | 85% H₃PO₄ |

| ¹⁵N (Nα) | -150 to -100 | CH₃NO₂ |

| ¹⁵N (Nβ) | +110 to +140 | CH₃NO₂ |

| ¹⁵N (Nγ) | -180 to -130 | CH₃NO₂ |

| ¹⁷O | +100 to +150 | H₂O |

| Coupling | Predicted Coupling Constant Range (Hz) |

| ¹J(³¹P, ¹⁵Nα) | 40 - 70 |

| ¹J(¹⁵Nα, ¹⁵Nβ) | 10 - 20 |

| ¹J(¹⁵Nβ, ¹⁵Nγ) | 10 - 20 |

Solvent Effects and Counterion Interactions on Molecular Properties

The properties of the this compound cation are expected to be significantly modulated by its environment.

Solvent Effects: The polarity of the solvent can influence the geometry and electronic structure of the cation. In polar solvents, the positive charge on the cation will be stabilized, which could affect bond lengths and angles, and consequently, the vibrational frequencies and NMR chemical shifts. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the calculated properties.

Counterion Interactions: The nature of the counterion is crucial for the stability and properties of the this compound cation. A strongly coordinating counterion will interact closely with the phosphorus center, potentially leading to a distortion of the cation's geometry and a significant change in its electronic structure. This, in turn, would be reflected in the calculated spectroscopic parameters. Computational studies can model the interaction between the cation and various counterions, providing insights into the structure of the resulting ion pair and its influence on the properties of the this compound moiety. For instance, a study on a dianionic helicate showed that the connection with a K⁺ counterion impacts the energy levels of the molecular orbitals.

Reactivity and Reaction Mechanisms of Diazido Oxo Phosphanium

Nucleophilic and Electrophilic Reactivity at the Phosphorus Center

The phosphorus atom in diazido(oxo)phosphanium compounds is significantly electrophilic. This is due to the electron-withdrawing nature of the attached oxo group and the two azido (B1232118) groups (or phenoxy groups in the case of DPPA) youtube.comyoutube.com. This electrophilicity is central to many of its synthetic applications.

Nucleophiles can attack the phosphorus center, leading to substitution reactions. A prominent example is the reaction of diphenylphosphoryl azide (B81097) (DPPA) with carboxylic acids. In this process, the nucleophilic carboxylate anion attacks the electrophilic phosphorus atom. youtube.comyoutube.comwikipedia.org This results in the formation of a mixed anhydride (B1165640) intermediate and the expulsion of an azide ion. wikipedia.org The displaced azide ion can then act as a nucleophile itself, attacking the carbonyl carbon of the mixed anhydride to form an acyl azide. This transformation is a key step in the modified Curtius rearrangement and in peptide synthesis, where the diphenylphosphate anion serves as a good leaving group. wikipedia.org

Similarly, amines can react with DPPA as nucleophiles, attacking the phosphorus center to yield the corresponding phosphoramidates. wikipedia.org The general reactivity pattern involves the phosphorus atom acting as an electrophile, accepting an electron pair from a nucleophile, which often initiates a cascade of further reactions. mdpi.comresearchgate.net

Table 1: Nucleophilic Reactions at the Phosphorus Center of Diphenylphosphoryl Azide (DPPA)

| Nucleophile | Intermediate | Product(s) | Reaction Type |

|---|---|---|---|

| Carboxylate Anion (RCOO⁻) | Mixed Phosphoric-Carboxylic Anhydride | Acyl Azide, Diphenylphosphate | Nucleophilic Substitution |

Cycloaddition Reactions Involving Azide Moieties

The azide functional groups in this compound are 1,3-dipoles and readily participate in cycloaddition reactions with various dipolarophiles, most notably alkynes and alkenes. These reactions are a cornerstone of click chemistry and provide efficient routes to five-membered heterocyclic compounds.

The Huisgen 1,3-dipolar cycloaddition is a primary reaction pathway for phosphoryl azides. The reaction between a phosphoryl azide and an alkyne yields a 1,2,3-triazole, a particularly stable aromatic heterocycle. nih.govchemicalbook.com These reactions are atom-economical and can be performed under various conditions. While thermal cycloadditions are common, the use of catalysts, such as copper or ruthenium, can accelerate the reaction and control its outcome. dntb.gov.ua

The reaction is not limited to alkynes; olefins also serve as suitable partners, leading to the formation of triazoline rings. For instance, enamines, which are highly reactive dipolarophiles, readily undergo [3+2] cycloaddition with phosphoryl azides to form unstable 1,2,3-triazoline (B1256620) intermediates that can subsequently transform into other products. Furthermore, the cycloaddition of phosphoryl azides to 7-heteronorbornadienes has been utilized in a tandem sequence where the initial triazoline cycloadduct undergoes a spontaneous retro-Diels-Alder reaction to yield β-substituted furans or pyrroles.

The reaction of phosphoryl azides with unsymmetrical alkynes or alkenes can lead to the formation of different regioisomers. The regioselectivity of these [3+2] cycloadditions is a subject of extensive study and is influenced by electronic and steric factors of both the azide and the dipolarophile.

Computational studies, often using density functional theory (DFT), have been employed to understand the origins of regioselectivity. These studies analyze the frontier molecular orbitals (FMO) of the reactants to predict the favored isomer. In intramolecular cycloadditions, the regioselectivity is often predetermined by the geometry of the tether connecting the azide and the alkyne. nih.gov For intermolecular reactions, factors like the use of catalysts can impose strict regiochemical control. For example, ruthenium-catalyzed cycloadditions of azides with acyl-substituted internal alkynes or propargyl alcohols and amines proceed with complete regioselectivity, affording single regioisomeric products. dntb.gov.ua In contrast, reactions with less electronically biased alkynes, like dialkyl acetylenes, often yield mixtures of regioisomers. dntb.gov.ua

Stereoselectivity is also a critical aspect, particularly in reactions that create new stereocenters. Strain-promoted azide-alkyne cycloadditions (SPAAC) using strained cyclooctynes can proceed with high stereoselectivity. rsc.org The stereochemical outcome of these and other cycloadditions can often be rationalized by analyzing the transition state structures and the conformational stabilities of the intermediates.

Table 2: Regioselectivity in Ruthenium-Catalyzed [3+2] Cycloaddition of Benzyl Azide with Internal Alkynes

| Alkyne Substrate | Regioselectivity | Product(s) |

|---|---|---|

| Acyl-substituted alkynes | Complete | Single regioisomer |

| Propargyl alcohols | Complete | Single regioisomer |

| Propargyl amines | Complete | Single regioisomer |

| Dialkyl acetylenes | Low | Mixture of regioisomers |

Data derived from studies on Ru-catalyzed cycloadditions. dntb.gov.ua

Nitrogen Extrusion Reactions and Iminophosphorane Formation

A defining characteristic of azides is their ability to extrude dinitrogen (N₂) gas, a thermodynamically very stable molecule. This process generates highly reactive intermediates like nitrenes or participates in concerted rearrangements.

The classic Staudinger reaction involves the reaction of a trivalent phosphine (B1218219) with an organic azide to produce an iminophosphorane (or aza-ylide) and N₂. wikipedia.orgorganicchemistrytutor.comorganic-chemistry.org The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming a phosphazide (B1677712) intermediate. organic-chemistry.org This intermediate then cyclizes and undergoes a retro-[2+2] cycloaddition to release N₂ gas and form the iminophosphorane. organicchemistrytutor.com

While this compound is a pentavalent phosphorus compound, its chemistry intersects with Staudinger-type reactivity. For instance, DPPA is widely used in the Curtius rearrangement, a reaction that converts carboxylic acids into amines, urethanes, or ureas via an isocyanate intermediate. wikipedia.orgchemicalbook.com In this reaction, DPPA acts as an azide-transfer agent to form an acyl azide. wikipedia.orgchemicalbook.com This acyl azide then undergoes thermal rearrangement, extruding N₂ to generate the isocyanate. youtube.comchemicalbook.com This nitrogen extrusion is analogous to the key step in the Staudinger reaction. The resulting isocyanate can then be trapped by various nucleophiles. youtube.com

Phosphoryl azides can be decomposed using heat or light to induce nitrogen extrusion and generate reactive intermediates.

Thermal Decomposition: Diphenylphosphoryl azide is relatively thermally stable, with decomposition reported at temperatures above 200 °C. commonorganicchemistry.com This stability allows it to be used in reactions at elevated temperatures, such as in intramolecular cycloadditions that can be run at 150 °C. nih.gov However, like all azides, care must be taken as rapid heating can lead to explosive decomposition. orgsyn.org The thermal decomposition of acyl azides, generated from carboxylic acids and DPPA, is a controlled process that leads to the formation of isocyanates via the Curtius rearrangement. tcichemicals.com

Photochemical Decomposition: The photochemistry of diphenylphosphoryl azide has been studied using ultrafast spectroscopy. Upon photolysis with UV light (e.g., 260 nm), it undergoes nitrogen extrusion to form a highly reactive singlet diphenylphosphorylnitrene intermediate. This process is believed to occur via energy transfer from an excited phenyl ring to the azide moiety, which then fragments. This photochemical pathway provides an alternative method for generating reactive phosphorus-nitrene species for further chemical transformations.

Ligand Exchange and Substitution Chemistry of Azide and Oxo Groups

The chemistry of the this compound cation is expected to be dominated by the substitution of its azide ligands, which are excellent leaving groups. The phosphorus-azide bond is susceptible to cleavage by a wide range of nucleophiles.

Substitution of Azide Ligands: Nucleophilic attack at the electrophilic phosphorus center is a primary reaction pathway. This process is analogous to the reactivity of well-known phosphoryl azides like diphenylphosphoryl azide (DPPA), which readily react with nucleophiles. wikipedia.orgrsc.org In the case of this compound, the positive charge on the phosphorus atom would render it even more susceptible to nucleophilic attack.

Amines, for instance, are expected to react readily to form phosphorodiamidic azides or, with an excess of amine, fully substituted phosphonic diamides, with the azide anion acting as the leaving group. rsc.orgnih.gov This type of reaction provides a direct route for the formation of P-N bonds, which are crucial in the synthesis of phosphoramidates. nih.gov The general mechanism involves a direct nucleophilic substitution at the phosphorus center. rsc.org

Inertness of the Oxo Group: In contrast to the azide ligands, the phosphoryl (P=O) group is generally robust and less likely to undergo direct substitution. The P=O bond is thermodynamically very stable. While reactions involving the oxo group are known, they typically involve its function as a Lewis basic donor site for coordination rather than its complete replacement. nih.govwikipedia.org Direct substitution of the oxo group would require harsh conditions and is not a typical pathway in phosphorus(V) chemistry under normal conditions.

Table 1: Predicted Ligand Exchange Reactions of this compound

| Reagent/Nucleophile (Nu) | Predicted Product(s) | Reaction Type |

| Amines (R₂NH) | [P(O)(N₃)(NR₂)]⁺, [P(O)(NR₂)₂]⁺ | Nucleophilic Substitution |

| Alcohols (ROH) | [P(O)(N₃)(OR)]⁺, [P(O)(OR)₂]⁺ | Nucleophilic Substitution |

| Carboxylates (RCOO⁻) | P(O)(N₃)(OCOR), P(O)(OCOR)₂ | Acyl Azide Formation via Mixed Anhydride |

| Water (H₂O) | [P(O)(N₃)(OH)]⁺, [P(O)(OH)₂]⁺ | Hydrolysis |

Role as a Reagent or Intermediate in Complex Organic Transformations

The high energy content and reactive functional groups of this compound suggest its potential as a transient intermediate or a specialized reagent in organic synthesis. Its role would likely mirror that of other phosphorus azides but with enhanced reactivity due to its cationic nature.

Azide Transfer Reactions: Similar to DPPA, this compound could function as an efficient azide transfer agent. wikipedia.org When reacting with carboxylic acids, it could form an intermediate mixed anhydride. This intermediate would then be susceptible to attack by the azide ion, generating an acyl azide. wikipedia.org Acyl azides are key precursors in the Curtius rearrangement, which provides a pathway to amines and urethanes from carboxylic acids. wikipedia.orgyoutube.com

Generation of Reactive Intermediates: The thermal or photochemical decomposition of organophosphorus azides is a known route to highly reactive intermediates. acs.orgrsc.org Upon heating or irradiation, the this compound cation would be expected to lose dinitrogen (N₂) to form a highly reactive phosphonitrene oxide intermediate, [O=P(N₃)(N)]. The formation of a nitrene by extrusion of N₂ is a characteristic reaction of azides. rsc.org Such an intermediate could undergo various subsequent reactions, including insertions into C-H or O-H bonds, or rearrangements.

Furthermore, the decomposition could also lead to the formation of phosphinidene (B88843) oxides. acs.orgresearchgate.net These species are phosphorus analogues of carbenes and are valuable synthons for creating novel organophosphorus compounds. acs.orgnih.gov

Table 2: Potential Applications of this compound in Organic Synthesis

| Transformation | Proposed Role of [P(O)(N₃)₂]⁺ | Key Intermediate |

| Carboxylic Acid to Urethane/Amine | Azide transfer agent | Acyl azide |

| C-H/O-H Amination | Nitrene precursor | Phosphonitrene oxide |

| Synthesis of Organophosphorus Heterocycles | Synthon for P-N bond formation | Phosphonitrene oxide, Phosphinidene oxide |

Redox Behavior and Electron Transfer Reactions

The redox chemistry of this compound is defined by two key features: the reducible azide groups and the potential of the phosphoryl group to act as an oxygen atom donor.

Reduction of Azide Groups: The azide functional group is well-known for its ability to be reduced. Electrochemical methods or chemical reducing agents can convert the azide groups to the corresponding amines. orientjchem.org This process would transform this compound into a phosphonic diamine derivative. The decomposition of azides to release N₂ gas is also a form of intramolecular redox reaction. rsc.org

Oxo-Transfer Reactions: The phosphoryl group can participate in oxygen atom transfer (OAT) reactions. wikipedia.org In such a process, the this compound cation would transfer its oxygen atom to a suitable substrate, such as a tertiary phosphine, which becomes oxidized to a phosphine oxide. nih.govacs.org This reaction would result in the reduction of the phosphorus center from P(V) to a P(III) species. This type of reactivity is central to the function of many molybdenum and rhenium oxo-complexes that serve as OAT catalysts. wikipedia.orgnih.gov The high electrophilicity of the phosphorus atom in the cation would likely facilitate this process by activating the P=O bond towards nucleophilic attack by the substrate.

Table 3: Predicted Redox Reactions of this compound

| Reaction Type | Substrate/Condition | Product of [P(O)(N₃)₂]⁺ moiety |

| Reduction | Reducing agent (e.g., H₂, catalyst) | [P(O)(NH₂)₂]⁺ |

| Oxygen Atom Transfer (OAT) | Oxygen acceptor (e.g., PR₃) | [P(N₃)₂]⁺ (a P(III) species) |

| Thermal/Photochemical Decomposition | Heat (Δ) or Light (hν) | [P(O)(N₃)(N)] + N₂ |

Reactions with Other Main Group or Transition Metal Complexes

The this compound cation possesses multiple sites for potential interaction with main group or transition metal complexes, making its coordination chemistry rich and varied.

Coordination via the Oxo Group: The oxygen atom of the phosphoryl group is a hard Lewis base and can coordinate to a variety of metal centers, particularly hard Lewis acidic metals. wikipedia.org This interaction is a common coordination mode for phosphine oxides and related P(V)=O compounds. nih.govwikipedia.org For example, reaction with a Lewis acidic metal halide like ZrCl₄ could lead to the formation of an adduct where the oxo group is coordinated to the zirconium center. nih.gov

Coordination involving Azide or Phosphorus: While the oxo group is the most likely coordination site, the azide ligands could also interact with transition metals, either through a terminal nitrogen atom or via cycloaddition reactions. The highly electrophilic phosphorus(V) center itself could interact with a nucleophilic metal center, although this is less common.

Ligand Formation via Decomposition: Perhaps the most interesting interaction with transition metals would arise from the in-situ decomposition of the this compound cation. Loss of dinitrogen could generate a transient phosphonitrene oxide or phosphinidene oxide ligand, which could be trapped and stabilized by a transition metal center. nih.govacs.org This would lead to the formation of novel organometallic complexes with unusual phosphorus-containing ligands, where the metal-phosphorus bond has significant multiple bond character. acs.org

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Analysis

Detailed and verifiable FTIR and Raman spectroscopic data for the isolated, unsubstituted diazido(oxo)phosphanium are not present in the available literature. Characterization has been successfully performed on related derivatives, which provides a framework for how such analysis would be conducted.

Deconvolution of P=O and N₃ Vibrational Modes for Bond Strength Interpretation

For the parent compound OP(N₃)₂, analysis would focus on identifying the key stretching frequencies for the phosphoryl (P=O) and azido (B1232118) (N₃) groups. The P=O stretching vibration, typically a strong band in the infrared spectrum, would be expected in the region of 1300-1350 cm⁻¹. Its precise frequency would offer insight into the bond's strength and the electronic influence of the two azide (B81097) groups.

The azide groups would present two characteristic vibrational modes: a very strong asymmetric stretch (νₐₛ) typically above 2100 cm⁻¹ and a weaker symmetric stretch (νₛ) around 1250 cm⁻¹. In the OP(N₃)₂ molecule, these modes would likely appear as in-phase and out-of-phase combinations. For instance, studies on the related methoxyphosphoryl diazide (CH₃OP(O)(N₃)₂) have identified the in-phase and out-of-phase asymmetric N₃ stretching modes at 2195.1 and 2166.1 cm⁻¹, respectively. researchgate.net A similar pattern would be anticipated for this compound, with the splitting and frequencies reflecting the electronic environment and geometry.

Analysis of Solvent and Temperature Effects on Vibrational Frequencies

No studies detailing the effects of different solvents or varying temperatures on the vibrational spectra of this compound could be located. Such studies, if conducted, would involve matrix isolation techniques at cryogenic temperatures to stabilize the molecule and obtain high-resolution spectra, as has been done for its derivatives. researchgate.netrsc.org Changes in solvent polarity would be expected to shift the P=O and N₃ vibrational frequencies due to intermolecular interactions, providing data on the molecule's ground-state polarity.

Multinuclear Magnetic Resonance Spectroscopy (³¹P, ¹⁵N, ¹⁷O NMR) for Electronic Environment Mapping

Specific ³¹P, ¹⁵N, or ¹⁷O NMR data, including chemical shifts and coupling constants for this compound, are not available in published literature. Research on derivatives like fluorophosphoryl diazide confirms that such techniques are crucial for characterization. uleth.ca

Correlation of Chemical Shifts and Coupling Constants with Electronic Structure

If data were available, the ³¹P NMR chemical shift would be a key indicator of the electronic environment at the phosphorus center. The strong electron-withdrawing nature of the azide groups would be expected to cause a significant downfield shift. For comparison, diphenylphosphoryl azide, a reagent used in peptide synthesis, provides a reference point for a related structure. acs.org

¹⁵N NMR spectroscopy (requiring isotopic labeling) would be invaluable, providing distinct signals for the central nitrogen (Nβ) and the two terminal nitrogens (Nα, Nγ) of the azide groups, as well as the P-N nitrogen. The ¹J(P,N) coupling constant would be a direct measure of the P-N bond's covalent character.

Dynamic NMR Studies for Exchange Processes

There is no information regarding dynamic NMR studies on this compound. Due to the compound's inherent instability, performing variable-temperature NMR studies to probe potential exchange processes or restricted bond rotation would be exceptionally challenging.

X-ray Diffraction Studies for Solid-State Molecular Architecture

A definitive single-crystal X-ray diffraction study for this compound has not been published. Obtaining a stable, single crystal of this explosive compound suitable for diffraction analysis is a major and likely prohibitive obstacle. If a structure were determined, it would provide precise measurements of P=O and P-N bond lengths, N-P-N and O=P-N bond angles, and the conformation of the azide groups relative to the phosphoryl bond. This architectural data would be fundamental to understanding its reactivity and instability.

Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without experimental crystallographic data, a precise and verified analysis of the bond lengths, bond angles, and torsion angles of the this compound cation cannot be provided. While computational chemistry could offer theoretical predictions for these parameters, such in-silico data is not a substitute for empirical measurement and is beyond the scope of this analysis.

Investigation of Crystal Packing and Supramolecular Interactions

Similarly, an investigation into the crystal packing and any potential supramolecular interactions, such as hydrogen bonding, is not possible without a determined crystal structure. The way in which the [PO(N₃)₂]⁺ cations would arrange themselves in a crystal lattice, and their interactions with any counter-ions, remains a matter of speculation.

Photoelectron Spectroscopy for Valence Electron Configuration and Orbital Energy Determination

Photoelectron spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photon absorption. This method provides direct insight into the energies of molecular orbitals. For this compound, such an analysis would be invaluable for understanding its bonding and reactivity. However, no photoelectron spectroscopy data for this specific cation has been reported.

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Ion Stability

High-resolution mass spectrometry would be instrumental in determining the exact mass of the this compound cation and in analyzing its fragmentation pathways. The resulting fragmentation pattern would offer critical information about the stability of the ion and the relative strengths of its chemical bonds. The absence of such studies means that the gas-phase behavior and stability of this energetic cation are experimentally unknown.

Synthetic Utility and Potential Applications in Material Science and Catalysis

Reagent in the Stereoselective Synthesis of Nitrogen-Containing Organic Molecules

Phosphoryl azides, such as diphenylphosphoryl azide (B81097) (DPPA), are well-established reagents for the formation of nitrogen-containing molecules. Their application extends to stereoselective processes, providing pathways to chiral amines, amides, and phosphoramidates, which are significant structural motifs in pharmaceuticals and bioactive compounds. rsc.orgchemrxiv.org

A primary application of phosphoryl azides is in the synthesis of phosphoramidates through reactions with amines. rsc.orgnih.gov This transformation proceeds via a nucleophilic attack of the amine on the phosphorus center, leading to the displacement of the azide anion. This method provides a direct route to P-N bond formation under relatively mild, metal-free conditions. rsc.orgnih.gov The resulting phosphoramidates can be important precursors for flame retardants or can serve as chiral ligands in metal-catalyzed asymmetric reactions. rsc.orgnih.gov

Chiral phosphoric acids (CPAs), which share a structural core with diazido(oxo)phosphanium, are powerful catalysts for a wide array of enantioselective reactions for synthesizing chiral amines. uiowa.eduresearchgate.net These catalysts operate through hydrogen bonding and ion-pairing interactions to control the stereochemical outcome of reactions like additions to imines, hydroaminations, and various cycloadditions. uiowa.eduresearchgate.net

Recent research has also demonstrated the use of CPA catalysts in the asymmetric Wolff rearrangement, enabling the synthesis of chiral amides from α-diazoketones and amines. chemrxiv.org In this process, the diazoketone generates a ketene (B1206846) intermediate, which is then captured by an amine in an enantioselective manner, directed by the chiral catalyst. chemrxiv.org While not a direct use of a phosphoryl azide as a reagent, this highlights the synergy between diazo chemistry and phosphorus-based catalysts in stereoselective C-N bond formation.

Table 1: Examples of Stereoselective Syntheses Involving Phosphorus Reagents/Catalysts

| Reaction Type | Phosphorus Reagent/Catalyst | Substrates | Product Type | Key Feature | Reference(s) |

| Amination | Diphenyl phosphoryl azide | Amines | Phosphoramidates | Direct, metal-free P-N bond formation | rsc.org, nih.gov |

| Asymmetric Protonation | Chiral Phosphoric Acid (CPA) | Prochiral Enolates/Imines | Chiral Carbonyls/Amines | High enantioselectivity via H-bonding | uiowa.edu |

| Asymmetric Wolff Rearrangement | Chiral Phosphoric Acid (CPA) | α-Diazoketones, Amines | Chiral Amides | Enantioselective capture of ketene intermediate | chemrxiv.org |

| Asymmetric Cycloaddition | Chiral Phosphoric Acid (CPA) | Enamides, Dienes | Chiral Cyclic Amines | High enantiocontrol in forming 5- to 7-membered rings | researchgate.net |

Precursor for Novel Heterocyclic Ring Systems via Cycloaddition or Rearrangement

The azide functional groups are highly versatile handles for the synthesis of heterocyclic compounds. mdpi.comnih.gov Organic azides readily participate in intermolecular and intramolecular reactions, including cycloadditions and rearrangements, under thermal or catalytic conditions to form a wide variety of nitrogen-containing ring systems. mdpi.comnih.gov this compound, possessing two azide groups, serves as a potent precursor for novel heterocycles, including those containing phosphorus. nih.govumsl.edu

The primary modes of reaction for the azide groups are [3+2] cycloadditions (Huisgen cycloaddition) with alkynes or alkenes to form triazoles or triazolines, respectively. These "click" reactions are known for their high efficiency and selectivity. The resulting heterocyclic structures can be further elaborated or may possess useful properties in their own right.

Furthermore, thermal or photochemical decomposition of the azide groups can lead to highly reactive nitrene intermediates. These intermediates can undergo intramolecular C-H insertion or cyclization with other functional groups within the molecule to construct new ring systems. This strategy is particularly effective for creating strained or complex heterocyclic frameworks. A review of synthetic methods highlights the use of organic azides in preparing five- and six-membered heterocycles like pyrroles, pyrazoles, isoxazoles, and pyridines, as well as organometallic heterocycles containing elements like phosphorus. mdpi.comnih.gov

The synthesis of phosphorus-containing heterocycles is an area of growing interest due to their unique biological activities and material properties. researchgate.netmdpi.com Methodologies for creating these structures often involve the reaction of phosphorus reagents with multifunctional organic molecules. researchgate.net this compound could be envisioned as a building block in such syntheses, where the phosphorus atom becomes an integral part of the final heterocyclic core. umsl.edu

Role in the Formation of Phosphorus-Based Polymeric Materials or Ligands (if applicable)

Phosphorus-based polymers, particularly polyphosphazenes, represent a major class of inorganic-organic hybrid materials with a vast range of applications, from biomedicine to advanced flame retardants. umich.edunih.govstanford.edu Polyphosphazenes feature a backbone of alternating phosphorus and nitrogen atoms, with two organic side groups attached to each phosphorus atom. nih.gov

The most common synthetic route to polyphosphazenes is the ring-opening polymerization of hexachlorocyclotriphosphazene, [NPCl₂]₃, to form polydichlorophosphazene, [NPCl₂]n, followed by macromolecular substitution of the chlorine atoms with organic nucleophiles like alkoxides, aryloxides, or amines. nih.govnih.gov While this compound is not a direct monomer for this polymerization, related phosphorus azides can be employed in the substitution step. Introducing azide functionalities onto the polyphosphazene backbone provides a powerful tool for post-polymerization modification via "click" chemistry. This allows for the grafting of various functional molecules, tailoring the polymer's properties for specific applications such as drug delivery or tissue engineering. stanford.edu Energetic polyphosphazenes, potentially used as binders for explosives, have also been synthesized, a field where azide-functionalized materials are of particular interest. google.com

In the realm of catalysis, phosphorus compounds are indispensable as ligands for transition metals. tcichemicals.comprochemonline.com The electronic and steric properties of phosphine (B1218219) ligands are crucial for controlling the activity and selectivity of catalysts in cross-coupling, hydrogenation, and other transformations. tcichemicals.comgessnergroup.com Phosphoramidates, which can be synthesized from phosphoryl azides, have emerged as an important class of chiral ligands for various metal-catalyzed asymmetric reactions. rsc.orgnih.gov Therefore, this compound can be considered a precursor to specialized ligands for homogeneous catalysis.

Table 2: Potential Roles in Material and Ligand Synthesis

Investigation as a Catalyst or Co-catalyst in Specific Chemical Transformations

While often used as a reagent, the structural features of this compound suggest its potential as a catalyst. Its core, a phosphoric acid derivative, positions it within the class of Brønsted acid catalysts. Chiral phosphoric acids (CPAs) are renowned for their ability to catalyze a multitude of enantioselective transformations by acting as chiral proton donors. uiowa.eduresearchgate.net They effectively control the reaction environment through a network of hydrogen bonds, enabling high stereoselectivity. uiowa.edu this compound could potentially function as a potent, albeit achiral, Brønsted acid catalyst.

Furthermore, phosphorus compounds are increasingly being explored as Lewis acid catalysts. rsc.org Cationic phosphorus species, known as phosphenium ions, are electrophilic and can activate substrates for various organic reactions, including cyanosilylation of aldehydes. rsc.org The phosphorus center in this compound is highly electrophilic and could potentially engage in Lewis acid catalysis.

Phosphorus-based catalysts are also utilized in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes, which are crucial in the petroleum industry. pharmiweb.com Transition metal phosphides are often the active catalytic species in these reactions. pharmiweb.com In a different catalytic paradigm, phosphorus compounds can mediate single-electron transfer (SET) processes, especially in the context of photoredox catalysis, opening up new avenues for radical-based bond formation. researchgate.netacs.org

Table 3: Catalytic Applications of Related Phosphorus Compounds

| Catalysis Type | Catalyst Class | Typical Reactions | Mechanism of Action | Reference(s) |

| Brønsted Acid Catalysis | Chiral Phosphoric Acids (CPAs) | Mannich, Diels-Alder, Friedel-Crafts | Substrate activation and stereocontrol via H-bonding | uiowa.edu, researchgate.net |

| Lewis Acid Catalysis | Phosphonium (B103445) Cations | Cyanosilylation, Friedel-Crafts | Activation of electrophiles/carbonyls | rsc.org |

| Redox Catalysis | P(III)/P(V) Systems | Reduction of azobenzene | Redox cycling of the phosphorus center | rsc.org |

| Hydrotreating | Transition Metal Phosphides | Hydrodesulfurization (HDS) | Heterogeneous catalysis on phosphide (B1233454) surface | pharmiweb.com |

Generation of Transient Reactive Intermediates for In Situ Reactions

A key feature of azide chemistry is the ability to generate highly reactive, transient species for in situ reactions. beilstein-journals.org The thermal or photochemical decomposition of azides results in the extrusion of dinitrogen (N₂) gas, a thermodynamically favorable process that produces a highly reactive nitrene intermediate. In the case of this compound, decomposition could generate one or two phosphoryl nitrene intermediates. These electron-deficient species can undergo a variety of rapid subsequent reactions, including:

C-H Insertion: Insertion into aliphatic C-H bonds to form new C-N bonds.

Cycloaddition: Addition to alkenes to form aziridines.

Rearrangement: Undergoing intramolecular rearrangements like the Curtius-type rearrangement.

The in situ generation of these intermediates is a powerful synthetic strategy, as it avoids the isolation of highly unstable and potentially hazardous compounds. beilstein-journals.org

Beyond nitrenes, phosphorus chemistry is rich with other transient intermediates. Research has shown the generation of phosphinidenes (R-P:) and phosphinidene (B88843) oxides (R-P=O) from various phosphorus precursors. rsc.orgnih.gov Phosphinidene oxides, in particular, are typically extremely reactive and have been proposed as key intermediates in the combustion of organophosphorus compounds. nih.gov Recently, a stable two-coordinate phosphinidene oxide was isolated by using an extremely bulky ligand, underscoring their usual transient nature. nih.gov It is conceivable that derivatives of this compound could serve as precursors to such reactive phosphorus species under specific conditions, further expanding their synthetic utility.

Another class of reactive intermediates accessible from phosphorus compounds are phosphorus ylides, famously used in the Wittig reaction. nih.gov These can be generated in situ from the reaction of carbenes with phosphites, providing a pathway to olefins with high stereoselectivity. nih.gov

Emerging Research Directions and Future Perspectives in Diazido Oxo Phosphanium Chemistry

Exploration of Sustainable and Green Synthetic Routes

The synthesis of energetic materials like Diazido(oxo)phosphanium traditionally involves hazardous reagents and produces significant waste, posing environmental and safety challenges. A prominent research direction is the development of sustainable and green synthetic methodologies. This involves exploring alternative, eco-friendly reagents, milder reaction conditions, and processes that minimize waste generation.

Current research in green chemistry for phosphorus compounds is exploring chlorine-free synthesis routes to reduce the ecological impact associated with traditional methods that rely on phosphorus chlorides. The development of electrosynthesis and electrocatalytic conditions for creating P-O, P-C, or P-H bonds from white phosphorus represents a resource-saving and ecologically safer approach. While not yet specifically applied to this compound, these principles guide the future of its synthesis.

One area of investigation is the use of solid-supported reagents or catalysts that can be easily separated from the reaction mixture and potentially reused, thereby reducing waste. Additionally, solvent selection is a critical aspect of green chemistry. The replacement of hazardous organic solvents with greener alternatives, such as ionic liquids or supercritical fluids, is an active area of research that could be applied to the synthesis of phosphoryl azides. The goal is to develop atom-economical reactions that maximize the incorporation of starting materials into the final product, thus minimizing byproducts.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Reduced waste, lower cost, and increased efficiency. |

| Use of Safer Solvents | Replacing traditional volatile organic compounds (VOCs) with water, ionic liquids, or solvent-free conditions. | Reduced environmental pollution and improved worker safety. |

| Renewable Feedstocks | Investigating the use of bio-based starting materials for the synthesis of precursors. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. | Increased reaction rates, lower energy consumption, and reduced waste. |

Investigation of Reactivity under Flow Chemistry and Microfluidic Conditions

The inherent instability of many energetic compounds, including azides, presents significant safety risks, particularly during scale-up. Flow chemistry and microfluidic technologies offer a promising solution to mitigate these hazards. By performing reactions in continuous-flow reactors with small internal volumes, the accumulation of large quantities of hazardous materials is avoided. This approach provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better product purity.

The application of flow chemistry to azide (B81097) synthesis has been demonstrated for various organic azides, showcasing the potential for safer and more efficient production. For instance, the continuous-flow synthesis of organic azides using solid-supported reagents has been developed to streamline the process and minimize handling of hazardous intermediates. While specific studies on this compound in flow chemistry are still emerging, the principles are directly applicable.

Microfluidic reactors, with their even smaller channel dimensions, offer enhanced heat and mass transfer, making them ideal for studying the kinetics and mechanisms of highly exothermic or rapid reactions involving energetic intermediates. The investigation of this compound's reactivity under these conditions could provide valuable insights into its decomposition pathways and help in designing safer synthetic protocols.

| Parameter | Batch Chemistry | Flow Chemistry/Microfluidics | Advantages of Flow/Microfluidics |

| Reaction Volume | Large | Small (microliters to milliliters) | Enhanced safety by minimizing the amount of hazardous material at any given time. |

| Heat Transfer | Poor | Excellent | Prevents thermal runaways and allows for better control of exothermic reactions. |

| Mass Transfer | Often limited by mixing | Excellent | Leads to faster reaction rates and higher selectivity. |

| Control over Parameters | Limited | Precise | Allows for fine-tuning of reaction conditions to optimize yield and purity. |

| Scalability | Difficult and hazardous | Readily scalable by numbering up reactors | Safer and more predictable scale-up. |

Application in the Synthesis of Functional Materials and Advanced Frameworks

The unique structure of this compound, featuring a central phosphorus atom and two energetic azide groups, makes it an intriguing building block for the synthesis of novel functional materials and advanced frameworks. The azide groups can participate in a variety of chemical transformations, including cycloadditions (e.g., "click chemistry"), reactions with phosphines (Staudinger ligation), and decomposition to form nitrenes, which can then undergo insertion or addition reactions.

One promising area is the development of energetic coordination polymers (ECPs). By using this compound or its derivatives as ligands that coordinate to metal centers, it may be possible to create new ECPs with tailored energetic properties and sensitivities. The phosphorus center can be modified to tune the electronic and steric properties of the ligand, thereby influencing the structure and performance of the resulting coordination polymer.

Furthermore, the reactivity of the azide groups can be harnessed to create functional polymers. For example, this compound could be used as a cross-linking agent or as a monomer in polymerization reactions to introduce phosphorus and high nitrogen content into the polymer backbone. Such polymers could find applications as high-energy binders for propellants and explosives, or as flame-retardant materials due to the presence of phosphorus. The development of polyphosphazenes through azide-mediated reactions is an example of how phosphorus-nitrogen backbones can lead to thermally stable and functional polymers.

| Material Class | Potential Role of this compound | Desired Properties |

| Energetic Coordination Polymers (ECPs) | As a ligand to coordinate with metal ions. | High energy density, controlled sensitivity, and thermal stability. |

| Functional Polymers | As a monomer or cross-linking agent. | High nitrogen content, flame retardancy, and tunable mechanical properties. |

| Advanced Frameworks (e.g., MOFs) | As a building block for porous energetic frameworks. | High surface area for loading other energetic materials, catalytic activity. |

| Surface Modification | As a reagent to functionalize surfaces with azide groups for subsequent reactions. | Enhanced reactivity and compatibility with other materials. |

Development of Machine Learning and AI-Assisted Design for Novel Analogues and Reactions